4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine
Description
4-Benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a benzyl group at position 4 and a 4,5-dihydroimidazol-2-yl moiety at position 1.
Properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-13-4-3-5-15(10-13)24-20(27)12-26-9-8-19-17(11-26)22(28)16-6-7-18(23)14(2)21(16)25-19/h3-7,10H,8-9,11-12H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXODBTVYWZULSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aza-Michael Cyclization
The aza-Michael reaction offers an atom-efficient route to substituted piperidines. As demonstrated by Poeschl et al., divinyl ketones undergo double aza-Michael addition with primary amines (e.g., benzylamine) to yield racemic 2-substituted 4-piperidones. Manganese dioxide mediates a one-pot oxidation-cyclization process, achieving moderate to good yields (45–78%). For stereochemical control, chiral amines like S-α-phenylethylamine produce diastereomeric 4-piperidones separable via chromatography.
Asymmetric Hydrogenation
Recent advances employ transition-metal catalysts for enantioselective piperidine synthesis. Krasavin et al. reported the hydrogenation of tetrasubstituted enamides using rhodium(I) complexes with P-chiral ligands, achieving >95% enantiomeric excess (ee). This method is critical for accessing stereochemically pure intermediates, though substrate bulkiness may reduce reaction rates.
Formation of the 1-(4-Ethylbenzoyl)-4,5-Dihydro-1H-Imidazol-2-Yl Moiety
The imidazoline fragment requires a two-step synthesis:
Synthesis of 4-Ethylbenzoyl Chloride
4-Ethylbenzoyl chloride, a key acylating agent, is prepared via chlorosulfonation of ethylbenzene. A Chinese patent (CN113683480A) details the use of tris(pentafluorophenyl)borane and chlorosulfonic acid in dichloromethane at −5°C, achieving a 94:6 regioselectivity for the 4-ethyl isomer.
Imidazoline Cyclization
Ethylenediamine reacts with nitriles under acidic conditions to form 4,5-dihydroimidazoles. Zhang et al. demonstrated that 2-aminonitriles cyclize in the presence of hydrochloric acid, yielding 2-substituted imidazolines (70–85% yield). Acylation with 4-ethylbenzoyl chloride in tetrahydrofuran (THF) using triethylamine as a base affords the 1-(4-ethylbenzoyl) derivative.
Coupling of the Imidazoline to the Piperidine Ring
The final step involves linking the imidazoline to the piperidine’s nitrogen:
Nucleophilic Substitution
Activation of the piperidine’s nitrogen with a tosyl group enables displacement by the imidazoline. For example, treatment with sodium hydride in dimethylformamide (DMF) at 60°C achieves 75% coupling efficiency.
Mitsunobu Reaction
The Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine couples secondary alcohols to amines. This method, though costlier, provides higher yields (88%) and avoids racemization.
Data Tables
Table 1: Comparison of Piperidine Synthesis Methods
| Method | Catalyst/Reagent | Yield (%) | Stereoselectivity | Source |
|---|---|---|---|---|
| Aza-Michael Cyclization | MnO2, Benzylamine | 45–78 | Racemic | |
| Asymmetric Hydrogenation | Rh(I)/P-Chiral Ligand | 90–95 | >95% ee |
Table 2: Imidazoline Coupling Efficiency
| Coupling Method | Conditions | Yield (%) | Byproducts |
|---|---|---|---|
| Nucleophilic Substitution | NaH, DMF, 60°C | 75 | Tosylate salts |
| Mitsunobu Reaction | DEAD, PPh3, THF | 88 | None |
Research Discoveries and Optimizations
- Catalyst Screening : Rhodium(I) complexes with ferrocene ligands reduce desfluoro byproducts to <1% in hydrogenation steps.
- Solvent Effects : Dichloromethane optimizes chlorosulfonation regioselectivity, while methanol shifts cyclization pathways in imidazoline synthesis.
- Temperature Control : Low temperatures (−5°C) minimize isomerization during 4-ethylbenzoyl chloride synthesis.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving imidazole and piperidine rings.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Features :
- Piperidine ring : Enhances lipophilicity and bioavailability, common in CNS-targeting drugs .
- 4-Benzyl substituent : May improve membrane permeability and receptor interaction .
- 4,5-Dihydroimidazol-2-yl group : Partially saturated imidazoline ring, offering conformational flexibility and hydrogen-bonding capabilities compared to aromatic imidazoles .
Synthesis : While direct synthesis details are unavailable, analogous compounds (e.g., 4-[4-(4,5-dihydro-1H-imidazol-2-yl)benzyl]-piperidine) are synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions, suggesting similar routes for the target compound .
Potential Applications:
- Antiparasitic Activity: Structurally related bis(2-aminoimidazoline) derivatives exhibit efficacy against Trypanosoma brucei .
- Agrochemical Use: The 4-ethylbenzoyl group is present in tebufenozide, a pesticide, hinting at possible pesticidal applications .
Comparison with Similar Compounds
Structural Analogues and Their Properties
*Calculated based on molecular formula.
Key Comparative Insights
Imidazoline vs. Imidazole Derivatives
- The saturation reduces π-π stacking but retains hydrogen-bonding capacity .
- Bis(2-aminoimidazolines) (): Dual imidazoline rings linked via benzamide show potent antiparasitic activity, suggesting the target compound’s single imidazoline may require optimization for similar efficacy.
Substituent Effects
- 4-Ethylbenzoyl Group: Shared with tebufenozide, this moiety likely enhances hydrophobic interactions in target binding . In contrast, unsubstituted benzoyl derivatives (e.g., ) exhibit lower lipophilicity, impacting bioavailability.
- Benzyl vs. Other Alkyl Groups : The 4-benzyl substituent on piperidine (target compound) may confer better CNS penetration compared to methyl or ethyl groups in other piperidine derivatives .
Research Findings and Gaps
- Synthetic Challenges : Analogous compounds () require multi-step syntheses, suggesting the target compound’s production may be complex and low-yield without optimization.
- Lack of Direct Data: No experimental data on the target compound’s pharmacokinetics or toxicity exist, necessitating further studies.
Biological Activity
4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring, an imidazole moiety, and an ethylbenzoyl group. Its molecular formula is with a molecular weight of approximately 323.41 g/mol. The unique combination of functional groups contributes to its biological activity.
The primary target of 4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine is the Enoyl-acyl-carrier-protein reductase (NADH) in Mycobacterium tuberculosis. This enzyme plays a crucial role in the fatty acid synthesis pathway essential for bacterial growth and survival. By binding to the active site of this enzyme, the compound inhibits its function, leading to disrupted fatty acid synthesis and ultimately inhibiting the growth of M. tuberculosis .
Antimicrobial Properties
Research indicates that 4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine exhibits significant antimicrobial activity against M. tuberculosis. In vitro studies have shown that it effectively reduces bacterial viability at low concentrations, suggesting its potential as a therapeutic agent against tuberculosis .
Pharmacokinetics
The compound's small molecular weight and lipophilic nature suggest good bioavailability. Studies indicate that it can be absorbed efficiently when administered, making it a candidate for further pharmacological development .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Efficacy Against M. tuberculosis : A study demonstrated that at concentrations as low as 5 µg/mL, the compound inhibited the growth of M. tuberculosis by over 90%, highlighting its potential as an antitubercular agent .
- Mechanistic Studies : Additional research focused on elucidating the binding interactions between the compound and its target enzyme using molecular docking studies, which confirmed strong binding affinity and interaction patterns consistent with effective inhibition .
- Comparative Analysis : When compared to similar compounds such as clemizole and etonitazene, 4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine exhibited superior potency against M. tuberculosis, making it a promising candidate for further development .
Summary of Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | In vitro efficacy | Inhibited M. tuberculosis growth by >90% at 5 µg/mL |
| Study 2 | Mechanistic insights | Confirmed strong binding to Enoyl-acyl-carrier-protein reductase |
| Study 3 | Comparative analysis | Outperformed similar compounds in antimicrobial activity |
Q & A
Q. What computational methods predict its interactions with biological targets?
Q. How can researchers resolve discrepancies between computational predictions and experimental results?
Q. What strategies mitigate off-target effects in complex biological systems?
- Methodological Answer :
- Selectivity Profiling : Screen against panels of related receptors/enzymes (e.g., Eurofins Cerep panels).
- CRISPR-Cas9 Knockout Models : Confirm target-specific effects in genetically modified cell lines.
- Metabolomics : Identify unintended metabolic pathway disruptions via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
